molecular formula C12H16O2S B13653076 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one

Cat. No.: B13653076
M. Wt: 224.32 g/mol
InChI Key: OSIQTJQPOKOOPC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one is a substituted acetophenone derivative featuring a hydroxy group at the para position, a propylthio-methyl substituent at the meta position, and a ketone functional group. This compound is structurally analogous to bioactive acetophenones, which are frequently explored for pharmaceutical applications due to their modular synthesis and tunable properties.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-[4-hydroxy-3-(propylsulfanylmethyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2S/c1-3-6-15-8-11-7-10(9(2)13)4-5-12(11)14/h4-5,7,14H,3,6,8H2,1-2H3

InChI Key

OSIQTJQPOKOOPC-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=C(C=CC(=C1)C(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with propylthiomethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxy group of 4-hydroxyacetophenone attacks the propylthiomethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to form an alcohol.

    Substitution: The propylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of 1-(4-oxo-3-((propylthio)methyl)phenyl)ethan-1-one.

    Reduction: Formation of 1-(4-hydroxy-3-((propylthio)methyl)phenyl)ethanol.

    Substitution: Formation of derivatives with different functional groups replacing the propylthio group.

Scientific Research Applications

1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-((propylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs differ in the substituent at the meta position of the acetophenone core:

Compound Name Substituent (R) Key Functional Group Reference ID
Target Compound -(CH₂)₃SPr Thioether -
1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl} -CH₂-morpholine Tertiary amine
1-{4-Hydroxy-3-[(piperidin-1-yl)methyl]phenyl} -CH₂-piperidine Tertiary amine
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl} -CH₂-pyrrolidine Tertiary amine
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl} -CH₂-NEt₂ Tertiary amine
4′-Hydroxy-3′-prenylacetophenone -CH₂-C(CH₃)CH₂ Prenyl (isoprenoid)
1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one -CH₂-OCH₃ Methoxymethyl

Physical and Spectroscopic Properties

Melting Points and Solubility
  • Amine Derivatives : Morpholine-substituted 4c melts at 69–70°C, while piperidine analog 4a melts at 82–83°C . Pyrrolidine derivatives (e.g., 3a) show higher melting points (92–95°C), likely due to stronger intermolecular hydrogen bonding .
  • Methoxymethyl Analog : Melts at 149–151°C (similar to sulfonamide derivatives in ), reflecting polar interactions .
Spectroscopic Data
  • IR Spectroscopy: C=O Stretch: All compounds show strong absorption at ~1660–1680 cm⁻¹ . Amine Derivatives: C-N stretches at ~1280–1304 cm⁻¹ .
  • ¹H NMR :
    • Aromatic Protons : Resonances at δ7.83–7.92 for H-2 and H-6 in morpholine/piperidine derivatives .
    • Propylthio-Methyl (Target) : Expected triplet for SCH₂CH₂CH₃ protons at δ2.5–3.0 and multiplet for benzylic CH₂ .

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